REACTION_CXSMILES
|
[CH:1]([C:9]1=[CH:10][C:11]([O:13]C1=O)=[O:12])=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:16]=CC1C=CC=CC=1.C1(=O)OC(=O)C=C1.CC(C1C=CC=CC=1)=C.C(O)(=O)/C=C\C(O)=O.C(OCCCC)(=O)/C=C\C([O-])=O.C(O)(=O)C(C)=C.C=CC1C=CC=CC=1.CC(C1C=CC=CC=1)=C.C(O)(=O)C=C.C(=O)([O-])[O-].[NH4+:92].[NH4+].C([O-])(=O)C=C.C([O-])(=O)C(C)=C.C(OC=C)(=O)C.C(Cl)=C>[Zn].O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:16][C:2]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)=[CH2:1].[C:11]([OH:13])(=[O:12])[CH:10]=[CH2:9].[OH-:12].[NH4+:92] |f:7.8.9,10.11.12,19.20.21,22.23|
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Name
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
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Name
|
styrene-maleic anhydride copolymer
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
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Name
|
styrene/maleic anhydride copolymer
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Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
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Name
|
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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C=CC1=CC=CC=C1.CC(=C)C1=CC=CC=C1.C(C=C)(=O)O
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
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Name
|
ethoxylated nonyl phenols
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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Name
|
ethoxylated octyl phenols
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
|
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Name
|
fatty alcohols
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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alkyl
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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carboxylates
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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sulfonates
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Name
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sulfates
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
|
phosphates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Name
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alkyl benzene sulfonates
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethoxylated octyl phenols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
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Name
|
alkyl benzene sulfonates
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
styrene-maleic anhydride copolymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
styrene-maleic anhydride copolymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
styrene-maleic anhydride copolymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)[O-]
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Name
|
aromatic alkenyl
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Name
|
aliphatic alkenyl
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Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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Name
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acrylic esters
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Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
|
Name
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methacrylic esters
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acrylic esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methacrylic esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
styrene-maleic anhydride copolymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acrylic esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methacrylic esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)Cl
|
Name
|
styrene-maleic anhydride copolymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
styrene-maleic anhydride copolymer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
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Quantity
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0 (± 1) mol
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Type
|
solvent
|
Smiles
|
O
|
Name
|
styrene-maleic anhydride
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CC1=CC=CC=C1)/C/1=C/C(=O)OC1=O
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Name
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
alkyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Name
|
esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
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Name
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)[O-])(=O)OCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
is added
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Type
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ADDITION
|
Details
|
A mixture of nonionic and anionic surfactants
|
Name
|
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Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1.CC(=C)C1=CC=CC=C1.C(C=C)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |